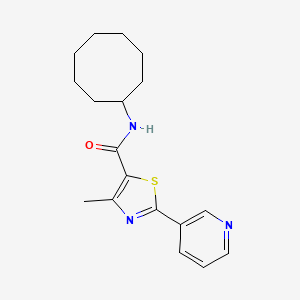![molecular formula C24H16N4O3S2 B4646596 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4646596.png)
2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide
描述
2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
作用机制
2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide inhibits the activity of HDACs by binding to the zinc ion in the catalytic site of these enzymes. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC activity, 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide leads to an increase in histone acetylation, which in turn leads to the activation of genes involved in cell death and the suppression of genes involved in cell proliferation.
Biochemical and Physiological Effects:
2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. In addition, 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
实验室实验的优点和局限性
One advantage of 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide is its specificity for HDACs, which reduces the risk of off-target effects. In addition, 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide. One direction is the investigation of the combination of 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the investigation of the use of 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide in animal models of cancer, to determine its efficacy and safety in vivo. Furthermore, the development of more soluble analogs of 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide may improve its usefulness in certain experiments. Finally, the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders, may lead to the development of new therapies based on HDAC inhibition.
科学研究应用
2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has been shown to be a potent inhibitor of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs have been implicated in the development of cancer, and inhibitors of these enzymes have been investigated as potential anticancer agents. 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(3-nitrophenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3S2/c25-14-20-19(16-6-2-1-3-7-16)13-21(22-10-5-11-32-22)27-24(20)33-15-23(29)26-17-8-4-9-18(12-17)28(30)31/h1-13H,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDIPBFVGIZDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4646525.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)
![2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4646547.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4646550.png)
![1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4646562.png)
![N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4646570.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B4646577.png)
![4-methyl-7-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethoxy}-2H-chromen-2-one](/img/structure/B4646585.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4646589.png)
![N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4646591.png)

